N-(2-fluorophenyl)-S-methylisothiourea

Description

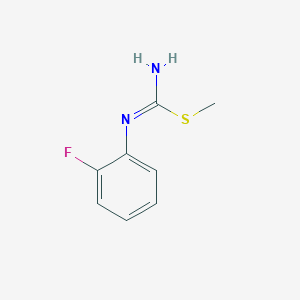

N-(2-Fluorophenyl)-S-methylisothiourea is a substituted isothiourea derivative characterized by a fluorine atom at the ortho position of the phenyl ring and a methyl group attached to the sulfur atom of the isothiourea moiety. Isothioureas are known for their roles as enzyme inhibitors, intermediates in organic synthesis, and bioactivity in medicinal chemistry. The fluorine substituent likely enhances metabolic stability and modulates electronic effects compared to other halogens or substituents .

Properties

Molecular Formula |

C8H9FN2S |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

methyl N'-(2-fluorophenyl)carbamimidothioate |

InChI |

InChI=1S/C8H9FN2S/c1-12-8(10)11-7-5-3-2-4-6(7)9/h2-5H,1H3,(H2,10,11) |

InChI Key |

VHCWITBSHNTJTR-UHFFFAOYSA-N |

Canonical SMILES |

CSC(=NC1=CC=CC=C1F)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Chloro-5-methylphenyl)-S-methylisothiourea (CAS 82635-69-6)

- Structure : Chlorine at the ortho position and a methyl group at the para position on the phenyl ring.

- Molecular Formula : C₉H₁₁ClN₂S (MW: 214.719 g/mol) .

- Key Differences :

- Electronic Effects : Chlorine is less electronegative than fluorine, leading to reduced electron-withdrawing effects on the aromatic ring. This may decrease the compound’s ability to participate in hydrogen bonding compared to the fluoro analog.

- Synthetic Routes : Synthesized via nucleophilic substitution or thiourea derivatization. The chloro substituent may require harsher reaction conditions compared to fluorine due to lower leaving-group ability .

1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea (CAS 152382-48-4)

- Structure: Fluorine at the para position and a cyano group on the isothiourea backbone.

- Molecular Formula : Likely C₉H₉FN₃S (exact formula inferred; MW ~210.25 g/mol) .

- Key Differences: Functional Group Impact: The cyano group introduces strong electron-withdrawing effects, increasing reactivity toward nucleophiles. This contrasts with the simpler methyl group in the target compound. Bioactivity: Cyano-substituted isothioureas are often more potent in enzyme inhibition (e.g., nitric oxide synthase) but may exhibit higher toxicity .

Hypothetical Comparison with N-(2-Fluorophenyl)-S-methylisothiourea

Research Findings and Implications

- Substituent Position : The ortho-fluoro substituent in the target compound may sterically hinder interactions with enzyme active sites compared to para-substituted analogs .

- Toxicity: Chloro and cyano analogs are associated with higher cytotoxicity, suggesting that the fluoro analog might offer a safer profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.